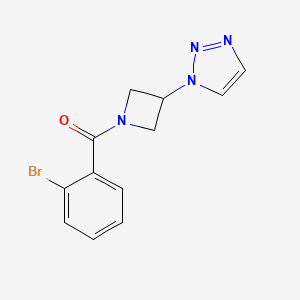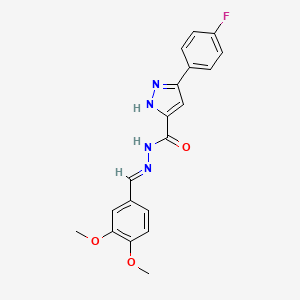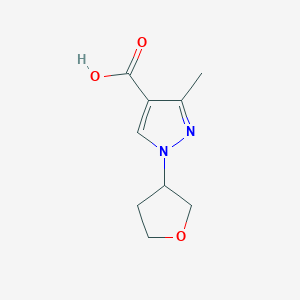![molecular formula C17H19NO5S2 B2481947 2-[(5Z)-5-[(2,3-Dimethoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]pentansäure CAS No. 861117-39-7](/img/structure/B2481947.png)
2-[(5Z)-5-[(2,3-Dimethoxyphenyl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]pentansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex chemical compound that features in multiple research fields. The compound’s structure comprises a 1,3-thiazolidine ring, substituted with a dimethoxyphenyl group, and further modified with pentanoic acid. Its unique configuration makes it valuable for synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysts: : Utilized in various organic reactions due to its reactive functional groups.
Synthesis Intermediates: : Acts as an intermediate for other complex molecules.
Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.
Cell Signaling: : Studied for its potential effects on cellular pathways.
Drug Development: : Explored for therapeutic potential in treating diseases.
Biochemical Research: : Used to probe biochemical pathways and mechanisms.
Polymer Production: : Serves as a building block in synthesizing specialized polymers.
Agricultural Chemicals: : Basis for developing pest-resistant compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesizing 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves multiple steps:
Condensation Reactions: : Initial condensation of the dimethoxyphenyl derivative with thiazolidinone intermediate.
Oxidation/Reduction Steps: : Adjusting oxidation states as required, often with reagents like sodium borohydride.
Final Acid Addition: : Incorporating the pentanoic acid under acidic conditions to complete the molecule.
Industrial Production Methods: Large-scale synthesis often employs catalytic processes, enhancing yield and purity:
Catalytic Hydrogenation: : Using palladium or platinum catalysts to streamline complex reaction steps.
High-Pressure Techniques: : Applied in industrial reactors to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction with strong reducing agents like lithium aluminum hydride targets specific functional groups.
Substitution: : Nucleophilic substitution, particularly at the thiazolidine ring, leads to diverse derivatives.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, methanol.
Sulfoxides/Sulfones: : Formed via oxidation.
Alcohols/Amines: : Products of reduction.
Substituted Thiazolidines: : From nucleophilic substitution.
Wirkmechanismus
Molecular Targets and Pathways: The compound’s biological activity often hinges on its ability to interact with enzymes and cellular receptors, modulating signaling pathways. The thiazolidine ring and the dimethoxyphenyl group play key roles in binding to biological targets, influencing cell behavior and biochemical responses.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Compared to other thiazolidine derivatives, the presence of the dimethoxyphenyl group and pentanoic acid imparts distinct chemical properties and reactivity.
Similar Compounds:4-Oxo-2-sulfanylidene-1,3-thiazolidines: : Variants with differing substituents.
Phenyl-substituted thiazolidines: : Compounds with phenyl groups in place of dimethoxyphenyl.
Carboxylic acid derivatives: : Similar thiazolidines with various acid groups.
These distinctions highlight the compound’s unique place in chemical and biological research, making it a valuable subject for further study.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBGGGXDKGXOC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ETHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2481868.png)
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)



![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one](/img/structure/B2481880.png)

